molecular formula C23H21NO4 B3949213 N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(2-methylphenoxy)propanamide

N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(2-methylphenoxy)propanamide

Cat. No. B3949213
M. Wt: 375.4 g/mol
InChI Key: RJAMTHRNVBSRIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(2-methylphenoxy)propanamide, also known as MDPV, is a synthetic cathinone and a psychoactive stimulant drug. MDPV has been classified as a Schedule I drug in the United States due to its high potential for abuse and dependence. Despite its illegal status, MDPV has been a subject of scientific research due to its unique chemical structure and potential therapeutic applications.

Mechanism of Action

N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(2-methylphenoxy)propanamide acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, which can result in feelings of euphoria, increased energy, and heightened alertness. This compound also has a high affinity for the dopamine transporter, which may contribute to its addictive potential.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its stimulant effects, this compound has been shown to increase heart rate, blood pressure, and body temperature. It can also cause vasoconstriction and respiratory depression at high doses. Chronic use of this compound has been associated with neurotoxicity and cognitive impairment.

Advantages and Limitations for Lab Experiments

N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(2-methylphenoxy)propanamide has been used in laboratory experiments to study its pharmacological effects and potential therapeutic applications. Its unique chemical structure and mechanism of action make it a valuable tool for studying the dopamine and norepinephrine systems in the brain. However, due to its high potential for abuse and dependence, caution must be taken when handling and using this compound in laboratory settings.

Future Directions

There are several potential future directions for research on N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(2-methylphenoxy)propanamide. One area of interest is its potential use as a local anesthetic. Further studies are needed to determine the safety and efficacy of this compound as a local anesthetic. Another area of interest is the development of this compound analogs with improved therapeutic potential and reduced risk of abuse and dependence. Finally, more research is needed to understand the long-term effects of this compound use and to develop effective treatments for this compound addiction and dependence.

Scientific Research Applications

N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(2-methylphenoxy)propanamide has been studied for its potential therapeutic applications in the treatment of depression, anxiety, and attention deficit hyperactivity disorder (ADHD). In animal studies, this compound has been shown to increase dopamine and norepinephrine levels in the brain, which may have antidepressant and anxiolytic effects. This compound has also been studied for its potential use as a local anesthetic due to its ability to block sodium channels.

properties

IUPAC Name

N-(2-methoxydibenzofuran-3-yl)-3-(2-methylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO4/c1-15-7-3-5-9-19(15)27-12-11-23(25)24-18-14-21-17(13-22(18)26-2)16-8-4-6-10-20(16)28-21/h3-10,13-14H,11-12H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJAMTHRNVBSRIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCC(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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